molecular formula C23H26N4O4S B2752210 N1-(2-cyanophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896280-46-9

N1-(2-cyanophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2752210
CAS RN: 896280-46-9
M. Wt: 454.55
InChI Key: LDSBHSUQASLVDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-cyanophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, also known as CSRM617, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Pharmacological Characterization

A related compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), has been characterized as a high-affinity antagonist selective for κ-opioid receptors (KORs). This research highlights its potential in treating depression and addiction disorders due to its antidepressant-like efficacy and ability to attenuate the behavioral effects of stress and reinstatement of extinguished cocaine-seeking behavior (Grimwood et al., 2011).

Protective Effects in Neurological Models

Another study on Mangiferin demonstrates its protective effects against oxidative stress in murine neuroblastoma cell line N2A, induced by 1-Methyl-4-phenyl-pyridine ion (MPP+), an active metabolite causing a Parkinsonian syndrome. This research underscores the potential therapeutic applications of related compounds in managing degenerative diseases like Parkinson's disease (Amazzal et al., 2007).

Synthetic Applications and Chemical Reactions

Research into the synthesis of di- and mono-oxalamides through novel synthetic approaches involving 2-substituted-3-(2-nitrophenyl)oxiranes suggests potential applications in developing new chemical synthesis pathways. This methodology could be applied to create a variety of compounds for further pharmacological or material science research (Mamedov et al., 2016).

Structural and Conformation Studies

Investigations into the structure and conformation of related compounds, such as solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, provide insights into their potential antineoplastic properties. These studies contribute to understanding the molecular basis of their action and could inform the design of new therapeutic agents (Banerjee et al., 2002).

Inhibitory Effects and Mechanistic Insights

Research on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase (GAO) demonstrates the potential of related compounds to affect metabolic pathways, which could be relevant for treating conditions like hyperoxaluria and other metabolic disorders (Rooney et al., 1983).

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-15-11-16(2)21(17(3)12-15)32(30,31)27-10-6-8-19(27)14-25-22(28)23(29)26-20-9-5-4-7-18(20)13-24/h4-5,7,9,11-12,19H,6,8,10,14H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSBHSUQASLVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyanophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

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